molecular formula C11H14O4 B8370472 5-Tert-butyl-2,4-dihydroxy-benzoic acid

5-Tert-butyl-2,4-dihydroxy-benzoic acid

Cat. No.: B8370472
M. Wt: 210.23 g/mol
InChI Key: KZNQQFAQKTZPME-UHFFFAOYSA-N
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Description

5-Tert-butyl-2,4-dihydroxy-benzoic acid is a substituted benzoic acid derivative of significant interest in medicinal and synthetic chemistry. This compound combines a benzoic acid core with two hydroxyl groups and a sterically bulky tert-butyl group, a structure associated with potent antioxidant activity and potential therapeutic applications . The tert-butyl group provides steric hindrance that enhances the molecule's stability and influences its lipophilicity, which can be crucial for membrane permeability and bioavailability in biological systems . This structural profile suggests broad research utility. It serves as a key intermediate in the synthesis of more complex molecules, such as novel 2,4-dihydroxybenzoic acid derivatives investigated for treating immune-mediated diseases like psoriasis . Furthermore, its dihydroxybenzoic acid scaffold is a common feature in natural phenolic acids, which are widely studied for their antioxidant, anti-inflammatory, and antimicrobial properties . Researchers can leverage this compound in drug discovery efforts, particularly in developing inhibitors for specific enzymes or pathways, drawing parallels to the studied effects of other tert-butyl phenolic antioxidants and dihydroxybenzoic acids . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

5-tert-butyl-2,4-dihydroxybenzoic acid

InChI

InChI=1S/C11H14O4/c1-11(2,3)7-4-6(10(14)15)8(12)5-9(7)13/h4-5,12-13H,1-3H3,(H,14,15)

InChI Key

KZNQQFAQKTZPME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)C(=O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 5-Tert-butyl-2,4-dihydroxy-benzoic acid with structurally related benzoic acid derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Activities References
This compound C₁₁H₁₄O₄ -OH (2,4), -C(CH₃)₃ (5) High lipophilicity, steric hindrance
2,4-Dihydroxybenzoic acid C₇H₆O₄ -OH (2,4) Water-soluble, antioxidant properties
3,4-Dihydroxy-benzoic acid C₇H₆O₄ -OH (3,4) Chelating agent, antiplasmodial activity
5-Formyl-2,4-dihydroxy-benzoic acid C₈H₆O₅ -OH (2,4), -CHO (5) Electrophilic reactivity (formyl group)
5-tert-Butyl-2-hydroxyisophthalic acid C₁₁H₁₂O₅ -OH (2), -COOH (4,6), -C(CH₃)₃ (5) Chelation, polymer additives

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to 2,4-dihydroxybenzoic acid (logP ~1.5 vs. ~0.5 for 2,4-DHBA) , enhancing membrane permeability but reducing water solubility.
  • Acidity: The hydroxyl groups at positions 2 and 4 lower pKa values (estimated pKa₁ ~2.5, pKa₂ ~4.5) compared to monohydroxy analogs (e.g., salicylic acid, pKa ~2.97) due to intramolecular hydrogen bonding and electron-withdrawing effects.

Q & A

Q. What are the most reliable synthetic routes for 5-Tert-butyl-2,4-dihydroxy-benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthetic approach involves alkylation of 2,4-dihydroxybenzoic acid with tert-butyl halides under basic conditions. For example, in a reported method, 5-tert-butyl-2-hydroxyisophthalic acid derivatives are synthesized via nucleophilic substitution, with yields optimized by controlling temperature (60–80°C) and using polar aprotic solvents like DMF . Purification is typically achieved via recrystallization from ethanol/water mixtures. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to verify tert-butyl substitution and hydroxyl group positions .

Q. Which purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Solid-phase extraction (SPE) with polystyrene-divinylbenzene copolymer columns (e.g., Isolute® 101) effectively removes hydrophobic byproducts . For further purity, preparative thin-layer chromatography (TLC) using silica gel plates with a mobile phase of ethyl acetate/hexane/acetic acid (4:5:1) resolves dihydroxybenzoic acid derivatives . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for final purity validation (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H NMR : Look for a singlet at δ 1.4 ppm (9H, tert-butyl) and two broad peaks between δ 10–12 ppm (two hydroxyl groups) .
  • IR Spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O) confirm functional groups .
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 237.1 (C₁₁H₁₄O₄) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of tert-butyl substitution in dihydroxybenzoic acid derivatives?

  • Methodological Answer : The tert-butyl group preferentially substitutes at the para position relative to the hydroxyl group due to steric and electronic effects. Computational studies (DFT) reveal that the transition state for para substitution is stabilized by hyperconjugation between the tert-butyl group and the aromatic π-system. Experimental validation involves synthesizing isomers (e.g., 3-tert-butyl derivatives) and comparing their thermodynamic stability via differential scanning calorimetry (DSC) .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies using UV-Vis spectroscopy (λ = 280 nm) show degradation via hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. In neutral buffers (pH 6–8), the compound remains stable for >72 hours at 25°C. Polar solvents (e.g., methanol) accelerate oxidation of the phenolic hydroxyl groups, necessitating storage in inert atmospheres or with antioxidants like BHT (0.1% w/w) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or isomer contamination. To address this:
  • Use isotope-labeled internal standards (e.g., ¹³C₃ or D₄ analogs) in LC-MS/MS assays to quantify trace impurities .
  • Validate bioactivity via orthogonal assays (e.g., enzyme inhibition and cell viability tests) to rule out nonspecific effects .
  • Compare results against structurally similar controls (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to isolate structure-activity relationships .

Q. How can researchers optimize derivatization protocols for enhancing the detectability of this compound in mass spectrometry?

  • Methodological Answer : Derivatize hydroxyl groups with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to improve volatility and ionization efficiency. Reaction conditions: 70°C for 30 min in pyridine. The silylated product ([M-TMS]⁺) shows a 10-fold increase in signal intensity in GC-MS compared to underivatized forms .

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